Nimesulid-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

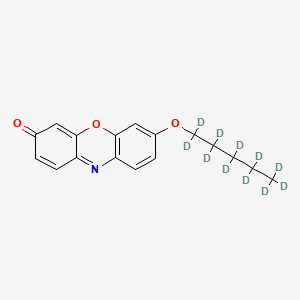

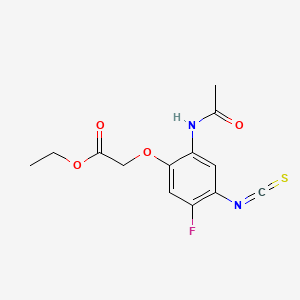

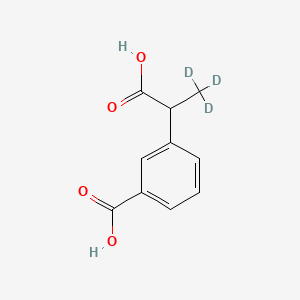

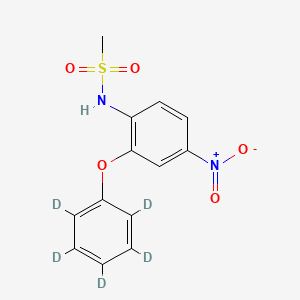

Nimesulide-d5 is a deuterated form of nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. The deuterated version, Nimesulide-d5, is primarily used as an internal standard in mass spectrometry for the quantification of nimesulide . This compound is characterized by the replacement of hydrogen atoms with deuterium, which helps in differentiating it from the non-deuterated form during analytical procedures.

Wissenschaftliche Forschungsanwendungen

Nimesulid-d5 wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den Bereichen:

Chemie: Als interner Standard in der Massenspektrometrie zur genauen Quantifizierung von Nimesulid.

Biologie: Studium der Stoffwechselwege und Pharmakokinetik von Nimesulid.

Medizin: Untersuchung der Wirksamkeit und Sicherheit von Nimesulid in verschiedenen therapeutischen Anwendungen.

Industrie: Qualitätskontrolle und -sicherung bei der Produktion von Nimesulidformulierungen.

5. Wirkmechanismus

This compound übt, wie Nimesulid, seine Wirkung durch Hemmung des Enzyms Cyclooxygenase-2 (COX-2) aus, das an der Synthese von Prostaglandinen beteiligt ist. Prostaglandine sind Mediatoren von Entzündungen, Schmerzen und Fieber. Durch die Hemmung von COX-2 reduziert this compound die Produktion von Prostaglandinen und lindert so Entzündungen, Schmerzen und Fieber .

Wirkmechanismus

Target of Action

Nimesulide-d5, also known as Nimesulide D5, is a deuterium-labeled form of Nimesulide . The primary target of Nimesulide-d5 is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process by producing prostaglandins . Nimesulide-d5 selectively inhibits COX-2, thereby reducing the production of these prostaglandins .

Mode of Action

The therapeutic effects of Nimesulide-d5 are the result of its complete mode of action, which targets a number of key mediators of the inflammatory process . By inhibiting COX-2, Nimesulide-d5 reduces the production of prostaglandins, free radicals, and proteolytic enzymes . This leads to a reduction in inflammation, pain, and fever .

Biochemical Pathways

Nimesulide-d5 affects the prostaglandin synthesis pathway by inhibiting the COX-2 enzyme . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation, pain, and fever . Additionally, Nimesulide-d5 has been found to reduce the formation of reactive oxygen species and inhibit the PGE2 effect via the Wnt signaling pathway, which is involved in cell invasion, angiogenesis, and cell proliferation .

Pharmacokinetics

Nimesulide-d5 is rapidly and extensively absorbed following oral administration . It shows linear pharmacokinetics in the dose range from 25 to 100 mg . The usual therapeutic regimen is 100 mg orally twice daily . Nimesulide-d5 is mainly cleared from the body by metabolic transformation, and the principal active metabolite is the 4’-hydroxyl derivative (M1) .

Result of Action

The inhibition of COX-2 by Nimesulide-d5 leads to a reduction in the production of prostaglandins . This results in potent anti-inflammatory, analgesic, and antipyretic properties . It has been shown to inhibit infection-induced increases in brain prostaglandin E2 (PGE2) levels, reduce pyresis, and inhibit formalin-induced hindpaw thermal hyperalgesia in rats .

Action Environment

The action of Nimesulide-d5 can be influenced by various environmental factors. For instance, food, gender, and advanced age have negligible effects on Nimesulide-d5 pharmacokinetics . .

Biochemische Analyse

Biochemical Properties

Nimesulide-d5, like its parent compound Nimesulide, is known to interact with several key enzymes and proteins. It is a selective inhibitor of the enzyme COX-2 . This interaction plays a crucial role in its anti-inflammatory and analgesic properties .

Cellular Effects

Nimesulide-d5 has been shown to have significant effects on various types of cells. For instance, it has been found to enhance TRAIL-induced apoptosis in resistant pancreatic cancer cells by promoting clustering of DR5 in the plasma membrane .

Molecular Mechanism

The therapeutic effects of Nimesulide-d5 are the result of its complete mode of action which targets a number of key mediators of the inflammatory process such as: COX-2 mediated prostaglandins, free radicals, proteolytic enzymes, and histamine .

Temporal Effects in Laboratory Settings

Nimesulide-d5 is rapidly distributed, extensively bound to albumin, and eliminated with a terminal half-life of about 4 hours . The excretion of the unchanged drug in urine and feces is negligible .

Dosage Effects in Animal Models

In animal models, Nimesulide-d5 has been shown to have significant analgesic effects

Metabolic Pathways

Nimesulide-d5 is mainly cleared from the body by metabolic transformation. The principal active metabolite is the 4′-hydroxyl derivative (M1) .

Transport and Distribution

After oral administration, Nimesulide-d5 is rapidly and extensively absorbed . It is rapidly distributed and extensively bound to albumin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Nimesulide-d5 involves the incorporation of deuterium into the nimesulide molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in nimesulide with deuterium atoms using deuterated solvents under specific conditions.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the molecule.

Industrial Production Methods: Industrial production of Nimesulide-d5 typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and the concentration of deuterated solvents, are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

Reaktionstypen: Nimesulid-d5 kann, wie sein nicht deuteriertes Gegenstück, verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Die Nitrogruppe in this compound kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Phenoxygruppe in this compound kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid können verwendet werden.

Substitution: Nucleophile wie Natriummethoxid oder Kalium-tert-butoxid werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amino-Derivate.

Substitution: Verschiedene substituierte Phenoxy-Derivate.

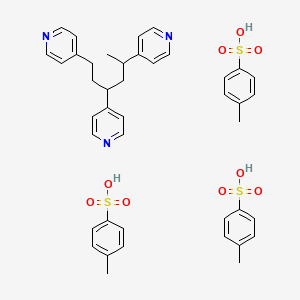

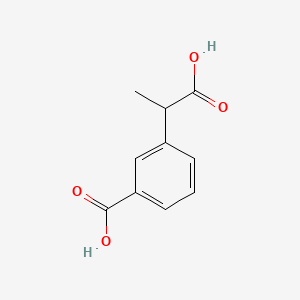

Vergleich Mit ähnlichen Verbindungen

Nimesulid-d5 ist aufgrund seiner deuterierten Natur einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Zu ähnlichen Verbindungen gehören:

Nimesulid: Die nicht deuterierte Form, die als NSAR verwendet wird.

Celecoxib: Ein weiterer selektiver COX-2-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.

Rofecoxib: Ein COX-2-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

This compound zeichnet sich durch seine Anwendung in der analytischen Chemie aus und liefert genauere und zuverlässigere Ergebnisse bei der Quantifizierung von Nimesulid .

Eigenschaften

IUPAC Name |

N-[4-nitro-2-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h2-9,14H,1H3/i2D,3D,4D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWYRSMBCFDLJT-VIQYUKPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)